Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Description
Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a benzothiophene derivative featuring a trifluoromethyl (-CF₃) substituent at position 7 and a methyl ester (-COOCH₃) at position 2. This compound is of interest due to the unique electronic and steric properties imparted by the trifluoromethyl group, which enhances metabolic stability and lipophilicity.
Properties
IUPAC Name |
methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2S/c1-16-10(15)8-5-6-3-2-4-7(9(6)17-8)11(12,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONOABLALBFIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594802 | |
| Record name | Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550998-55-5 | |
| Record name | Methyl 7-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550998-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as cesium carbonate (Cs2CO3).
Esterification: The carboxylic acid group on the benzothiophene ring is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiophenes with various functional groups.
Scientific Research Applications
Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
*Estimated molecular weight based on ethyl analog .
Key Comparative Analysis
Trifluoromethyl vs. Methoxy Substituents
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, stabilizing adjacent electrophilic regions and enhancing resistance to oxidative degradation. In contrast, -OCH₃ is electron-donating, increasing electron density on the aromatic ring, which may improve reactivity in electrophilic substitutions .
- Lipophilicity : -CF₃ significantly boosts lipophilicity (logP ~2.5–3.0 estimated), favoring membrane permeability, whereas -OCH₃ reduces logP (~1.5–2.0), enhancing aqueous solubility .
Ester Group Variations (Methyl vs. Ethyl)
- The ethyl ester derivative (C₁₂H₉F₃O₂S) has a molecular weight 14 g/mol higher than the methyl analog, contributing to increased hydrophobicity. Ethyl esters generally exhibit slower hydrolysis rates, which could prolong bioavailability in biological systems .
Halogenated Derivatives (Fluoro vs. Trifluoromethyl)
- The -F substituent (C₁₀H₇FO₂S) offers a balance of moderate electron withdrawal and minimal steric bulk compared to -CF₃. This makes fluoro derivatives more suitable for applications requiring compact molecular designs .
Amino-Substituted Analogs
- The -NH₂ group (C₁₀H₉NO₂S) introduces hydrogen-bonding capability and nucleophilic reactivity, enabling use as a synthetic intermediate for coupling reactions (e.g., amide formation) .
Biological Activity
Methyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant research findings.
Target of Action
The trifluoromethyl group in the compound enhances its lipophilicity, which is crucial for improving binding affinity to biological targets. This modification facilitates interactions with hydrophobic regions of proteins and enzymes, potentially leading to altered enzyme activity and cellular responses.
Mode of Action
Research indicates that compounds with trifluoromethyl groups can enhance the antimalarial response against Plasmodium-resistant strains. The increased lipophilicity allows for better penetration into cellular membranes, thereby influencing various signaling pathways.
This compound has been shown to interact with key enzymes such as cytochrome P450, modulating their catalytic activities. The presence of the trifluoromethyl group allows for stronger hydrogen bonding and van der Waals interactions with biomolecules, which can stabilize enzyme-substrate complexes or disrupt protein-protein interactions.
Cellular Effects
The compound significantly influences cellular processes by modulating key signaling pathways. For instance, it has been observed to inhibit kinases involved in the MAPK/ERK pathway, leading to changes in gene expression and cellular behavior. Additionally, it affects metabolic pathways by interacting with metabolic enzymes, thus influencing the flux of metabolites.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to inhibit specific kinases involved in cancer progression further underscores its therapeutic promise .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. The results suggest that the trifluoromethyl substitution enhances its antimicrobial potency compared to similar compounds without this modification .
- Cancer Cell Line Studies : In a recent study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability. Mechanistic studies indicated that the compound induces apoptosis via mitochondrial pathways .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
